molecular formula C12H12N2O8 B1212893 Bis(2,5-dioxopyrrolidin-1-yl) succinate CAS No. 30364-60-4

Bis(2,5-dioxopyrrolidin-1-yl) succinate

Cat. No.: B1212893
CAS No.: 30364-60-4
M. Wt: 312.23 g/mol
InChI Key: ZSNFGVQUPMRCIP-UHFFFAOYSA-N
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Description

Bis(2,5-dioxopyrrolidin-1-yl) succinate: is a chemical compound with the molecular formula C12H12N2O8. It is commonly used as a crosslinking agent in various biochemical applications, particularly in the study of protein-protein interactions. The compound is known for its ability to form stable amide bonds with primary amines, making it a valuable tool in bioconjugation and molecular biology research.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Bis(2,5-dioxopyrrolidin-1-yl) succinate plays a crucial role in biochemical reactions, particularly in the formation of stable amide bonds with primary amines. This compound interacts with various enzymes, proteins, and other biomolecules through its N-hydroxysuccinimide (NHS) ester groups . These interactions typically involve the formation of covalent bonds with lysine residues in proteins, which can be used to study protein-protein interactions, protein structure, and enzyme activity . The nature of these interactions is highly specific, allowing for precise modifications of target proteins.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can cross-link proteins that are part of signaling pathways, thereby altering their activity and downstream effects. Additionally, it can affect gene expression by modifying transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its NHS ester groups, which react with primary amines to form stable amide bonds . This reaction is highly specific and occurs under mild conditions, making it suitable for use in various biochemical applications. The compound can inhibit or activate enzymes by modifying key lysine residues, thereby altering their activity . Additionally, it can change gene expression by modifying transcription factors or other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is generally stable when stored at low temperatures, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies where it is used to modify proteins involved in key cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound can effectively modify target proteins without causing significant toxicity . At high doses, it can lead to toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where the compound’s effectiveness plateaus at higher doses, indicating that optimal dosages need to be carefully determined for each application .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its reactions . The compound can affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic processes . For example, it can inhibit or activate enzymes that regulate the flow of metabolites through specific pathways, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions help to localize the compound to specific cellular compartments, where it can exert its effects . The compound’s distribution is influenced by its chemical properties, including its solubility and stability .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . These signals direct the compound to specific compartments or organelles within the cell, where it can modify target proteins and exert its effects . The compound’s activity and function are influenced by its localization, with different effects observed in different cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2,5-dioxopyrrolidin-1-yl) succinate is typically synthesized through the reaction of succinic acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds as follows:

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Bis(2,5-dioxopyrrolidin-1-yl) succinate primarily undergoes nucleophilic substitution reactions due to the presence of the N-hydroxysuccinimide ester groups. These reactions typically involve the formation of amide bonds with primary amines.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Bis(2,5-dioxopyrrolidin-1-yl) succinate is widely used in the synthesis of bioconjugates, where it facilitates the formation of stable amide bonds between proteins and other molecules. This property makes it valuable in the development of novel biomaterials and drug delivery systems .

Biology: In biological research, the compound is employed as a crosslinking agent to study protein-protein interactions. It helps in stabilizing protein complexes, allowing for the identification and characterization of transient or weak interactions .

Medicine: The compound’s ability to form stable conjugates with biomolecules has applications in the development of diagnostic tools and therapeutic agents. It is used in the preparation of antibody-drug conjugates and other targeted therapies .

Industry: In industrial applications, this compound is used in the production of advanced materials, including hydrogels and polymeric networks. These materials have applications in fields such as tissue engineering and regenerative medicine .

Comparison with Similar Compounds

Uniqueness: Bis(2,5-dioxopyrrolidin-1-yl) succinate is unique due to its optimal spacer length and reactivity, making it highly effective for crosslinking applications. Its ability to form stable amide bonds under mild conditions sets it apart from other crosslinkers, providing reliable and reproducible results in various research and industrial applications.

Properties

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O8/c15-7-1-2-8(16)13(7)21-11(19)5-6-12(20)22-14-9(17)3-4-10(14)18/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNFGVQUPMRCIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184444
Record name Disuccinimidyl succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30364-60-4
Record name Disuccinimidyl succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030364604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disuccinimidyl succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disuccinimidyl succinate
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Q & A

Q1: How does Disuccinimidyl succinate facilitate the binding of bioactive molecules to the biodegradable diblock copolymers?

A1: Disuccinimidyl succinate acts as a linker molecule, enabling the attachment of bioactive molecules to the diblock copolymers. The research highlights that DSS achieves this through its reaction with the amine group present on the hydrophilic polyethylene glycol (PEG) chain of the copolymer []. This forms a stable amide bond, effectively conjugating the DSS to the polymer. DSS itself possesses two reactive succinimidyl ester groups. These groups can readily react with primary amines present on bioactive molecules like 5-aminoeosin (used as a model in the study) or biologically relevant molecules like peptides and growth factors. This reaction forms another stable amide bond, ultimately resulting in the covalent immobilization of the bioactive molecule onto the diblock copolymer. This ability to act as a bridge between the polymer and the bioactive molecule makes DSS a crucial component in modifying the surface of these biomaterials for applications like tissue engineering.

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